molecular formula C15H12N2O2 B1677851 Oxcarbazepine CAS No. 28721-07-5

Oxcarbazepine

Cat. No. B1677851
Key on ui cas rn: 28721-07-5
M. Wt: 252.27 g/mol
InChI Key: CTRLABGOLIVAIY-UHFFFAOYSA-N
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Patent
US06670472B2

Procedure details

A mixture of 100 gms of 10-methoxyiminostilbene in 1000 mL of toluene containing 351 gms of para-chlorobenzoic acid and 370 gms of sodium cyanate were heated to reflux and refluxed for 12 hours. The reaction mixture was then cooled to room temperature and filtered. The clear toluene filtrate was then washed with 5% sodium carbonate solution followed by water. The toluene layer was then added to 1000 mL of 2N hydrochloric acid and the mixture was heated at 75-80° C. for a period of 2 hours under good agitation. It was then cooled to 0-5° C., maintained for 2 hours and the product oxcarbazepine was separated by filtration. This was then purified once in a dichloromethane methanol mixture to furnish 44 gms of pure oxcarbazepine.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium cyanate
Quantity
370 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[NH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.ClC1C=CC(C(O)=O)=CC=1.[O-:28][C:29]#[N:30].[Na+]>C1(C)C=CC=CC=1>[CH:7]1[CH:8]=[CH:9][C:10]2[N:11]([C:29]([NH2:30])=[O:28])[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=3[C:3](=[O:2])[CH2:4][C:5]=2[CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COC1=CC2=CC=CC=C2NC3=CC=CC=C31
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)O)C=C1
Name
sodium cyanate
Quantity
370 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The clear toluene filtrate was then washed with 5% sodium carbonate solution
ADDITION
Type
ADDITION
Details
The toluene layer was then added to 1000 mL of 2N hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 75-80° C. for a period of 2 hours under good agitation
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 0-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the product oxcarbazepine was separated by filtration
CUSTOM
Type
CUSTOM
Details
This was then purified once in a dichloromethane methanol mixture

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC2=C(C1)CC(=O)C=3C=CC=CC3N2C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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